molecular formula C9H12O4 B1611749 Benzoic acid;ethane-1,2-diol CAS No. 72245-46-6

Benzoic acid;ethane-1,2-diol

Cat. No.: B1611749
CAS No.: 72245-46-6
M. Wt: 184.19 g/mol
InChI Key: CLWGSKZGXLUNRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

    Esterification Reaction: One common method to prepare benzoic acid;ethane-1,2-diol is through the esterification of benzoic acid with ethane-1,2-diol. This reaction typically involves heating benzoic acid with ethane-1,2-diol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.

    Ring-Opening of Epoxides: Another method involves the ring-opening of epoxides with benzoic acid.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, and the process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxalic acid, glycolic acid

    Reduction: Benzyl alcohol

    Substitution: Various substituted benzoic acid derivatives

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Propylene glycol: Similar to ethane-1,2-diol but with an additional methyl group.

    Diethylene glycol: Contains two ethane-1,2-diol units linked by an ether bond.

    Triethylene glycol: Contains three ethane-1,2-diol units linked by ether bonds.

Uniqueness

Benzoic acid;ethane-1,2-diol is unique due to the combination of aromatic and diol functionalities, which imparts distinct chemical properties and reactivity. This combination allows for diverse applications in various fields, making it a valuable compound in both research and industry.

Properties

IUPAC Name

benzoic acid;ethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O2.C2H6O2/c8-7(9)6-4-2-1-3-5-6;3-1-2-4/h1-5H,(H,8,9);3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLWGSKZGXLUNRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)O.C(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00583762
Record name Benzoic acid--ethane-1,2-diol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72245-46-6, 85875-42-9
Record name Poly[oxy(methyl-1,2-ethanediyl)], .alpha.-benzoyl-.omega.-(benzoyloxy)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid--ethane-1,2-diol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzoic acid;ethane-1,2-diol
Reactant of Route 2
Benzoic acid;ethane-1,2-diol
Reactant of Route 3
Benzoic acid;ethane-1,2-diol
Reactant of Route 4
Benzoic acid;ethane-1,2-diol
Reactant of Route 5
Benzoic acid;ethane-1,2-diol
Reactant of Route 6
Benzoic acid;ethane-1,2-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.